(4-Ethylsulfanylthiophen-3-yl)-phenylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylsulfanylthiophen-3-yl)-phenylmethanol is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylsulfanylthiophen-3-yl)-phenylmethanol can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is used to synthesize thiophene derivatives. This reaction typically involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylsulfanylthiophen-3-yl)-phenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Ethylsulfanylthiophen-3-yl)-phenylmethanol is used as a building block for the synthesis of more complex molecules.
Biology
It can be used in the design of bioactive compounds and as a probe for studying biological processes .
Medicine
In medicine, thiophene derivatives are known for their pharmacological activities. This compound may be explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (4-Ethylsulfanylthiophen-3-yl)-phenylmethanol involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. Additionally, the phenylmethanol group can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
2-Ethylthiophene: Similar structure but lacks the phenylmethanol group.
4-Methylthiophen-3-yl)-phenylmethanol: Similar structure with a methyl group instead of an ethylsulfanyl group.
Uniqueness
(4-Ethylsulfanylthiophen-3-yl)-phenylmethanol is unique due to the presence of both the ethylsulfanyl and phenylmethanol groups. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H14OS2 |
---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
(4-ethylsulfanylthiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14OS2/c1-2-16-12-9-15-8-11(12)13(14)10-6-4-3-5-7-10/h3-9,13-14H,2H2,1H3 |
InChI Key |
PHPZJBJJRXKBLD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CSC=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.